molecular formula C8H7FN2 B578189 4-Fluoro-2-methyl-2H-indazole CAS No. 1209731-93-0

4-Fluoro-2-methyl-2H-indazole

Cat. No. B578189
M. Wt: 150.156
InChI Key: XGRNAZUGIJSBSX-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-2H-indazole is a structurally similar compound to known synthetic cannabinoids . It is an analytical reference standard intended for research and forensic applications .


Synthesis Analysis

The synthesis of 2H-indazoles, including 4-Fluoro-2-methyl-2H-indazole, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves a Pd-catalyzed direct and operationally simple regioselective synthesis of 2-aryl-substituted 2H-indazoles from easily available 2-bromobenzyl bromides and arylhydrazines .


Molecular Structure Analysis

The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . The molecular structure of 4-Fluoro-2-methyl-2H-indazole is similar to known synthetic cannabinoids .


Chemical Reactions Analysis

The late-stage functionalization of 2H-indazoles, including 4-Fluoro-2-methyl-2H-indazole, is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .

Scientific Research Applications

4-Fluoro-2-methyl-2H-indazole is a derivative of the indazole compound, a heterocyclic aromatic organic compound. Indazoles have attracted significant interest in scientific research due to their wide range of biological activities. This includes potential therapeutic value in various fields such as anticancer, anti-inflammatory, and neurodegenerative disorders. While specific studies directly addressing 4-Fluoro-2-methyl-2H-indazole were not found, insights can be gained from the broader research on indazole derivatives and their applications.

Anticancer and Anti-inflammatory Applications

Indazole derivatives have been extensively studied for their promising anticancer and anti-inflammatory activities. A review of forty-two patents published between 2013 and 2017 highlighted the pharmacological importance of the indazole scaffold in developing novel therapeutic agents. These compounds possess significant anticancer and anti-inflammatory properties, with applications in disorders involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018). Moreover, the diversity of biological activities exhibited by indazoles includes antibacterial, anticancer, antioxidants, anti-inflammatory, and antiviral properties, underscoring their potential in medicinal chemistry and drug discovery (Ali, Dar, Pradhan, & Farooqui, 2013).

Synthesis and Chemical Properties

The development of synthetic strategies for indazoles is crucial for their application in medicinal chemistry. Transition-metal-catalyzed C–H activation/annulation sequences have emerged as powerful tools for constructing functionalized indazole derivatives. These methods provide improved tolerance in medicinal applications, functional flexibility, and structural complexity, essential for drug development (Shiri, Roosta, Dehaen, & Amani, 2022).

Safety And Hazards

The safety data sheet for a structurally similar compound, 2-Methyl-2H-indazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The 2H-indazole motif, including 4-Fluoro-2-methyl-2H-indazole, is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities. Therefore, much attention has been paid to access diverse 2H-indazole derivatives . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

4-fluoro-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRNAZUGIJSBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671991
Record name 4-Fluoro-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methyl-2H-indazole

CAS RN

1209731-93-0
Record name 4-Fluoro-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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